molecular formula C4H10NO5P B14456416 N-(2-Phosphonoethyl)glycine CAS No. 71460-01-0

N-(2-Phosphonoethyl)glycine

Cat. No.: B14456416
CAS No.: 71460-01-0
M. Wt: 183.10 g/mol
InChI Key: XNXADQRVRLZXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Phosphonoethyl)glycine is a chemical compound known for its significant role in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Phosphonoethyl)glycine can be synthesized through several methods. One common method involves the reaction of glycine with formaldehyde and phosphorous acid under acidic conditions. Another method includes the oxidation of N-(phosphonomethyl)iminodiacetic acid (PhIDAA) using oxidants and catalysts .

Industrial Production Methods

Industrial production of this compound often involves the use of glycine as a starting material. The process includes the reaction of glycine with formaldehyde and phosphorous acid, followed by purification steps to obtain the desired product . This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phosphonoethyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-(phosphonomethyl)glycine .

Scientific Research Applications

N-(2-Phosphonoethyl)glycine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It has been studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Research has explored its potential therapeutic uses, particularly in targeting specific enzymes and pathways.

    Industry: It is used in the production of herbicides and other agrochemical products.

Mechanism of Action

The mechanism of action of N-(2-Phosphonoethyl)glycine involves its interaction with specific molecular targets. It acts by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP), which is essential for the biosynthesis of aromatic amino acids in plants. This inhibition disrupts the production of these amino acids, leading to the herbicidal effects of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Phosphonoethyl)glycine include:

    N-(Phosphonomethyl)glycine:

    N-palmitoylglycine:

Uniqueness

This compound is unique due to its specific interaction with the EPSP enzyme, making it highly effective as a herbicide. Its chemical structure also allows for various modifications, enhancing its versatility in different applications .

Properties

CAS No.

71460-01-0

Molecular Formula

C4H10NO5P

Molecular Weight

183.10 g/mol

IUPAC Name

2-(2-phosphonoethylamino)acetic acid

InChI

InChI=1S/C4H10NO5P/c6-4(7)3-5-1-2-11(8,9)10/h5H,1-3H2,(H,6,7)(H2,8,9,10)

InChI Key

XNXADQRVRLZXAD-UHFFFAOYSA-N

Canonical SMILES

C(CP(=O)(O)O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.